2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid
CAS No.: 1116339-69-5
Cat. No.: VC2674824
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1116339-69-5 |
|---|---|
| Molecular Formula | C10H13N3O3 |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H13N3O3/c14-8-1-3-13(4-2-8)10-11-5-7(6-12-10)9(15)16/h5-6,8,14H,1-4H2,(H,15,16) |
| Standard InChI Key | MMKPYLFNEAWURD-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)C2=NC=C(C=N2)C(=O)O |
| Canonical SMILES | C1CN(CCC1O)C2=NC=C(C=N2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid is a complex organic molecule containing a pyrimidine ring substituted with a carboxylic acid group and a 4-hydroxypiperidine moiety. The compound's structure features a pyrimidine core with a carboxylic acid group at the 5-position and a 4-hydroxypiperidine group attached to the nitrogen at the 1-position of the pyrimidine ring . This structural arrangement contributes to its unique chemical properties and potential biological activities. The presence of both the pyrimidine ring and the hydroxypiperidine group creates a molecule with multiple functional sites that can interact with biological targets.
The compound contains several important functional groups that contribute to its chemical reactivity and potential biological interactions. These include a carboxylic acid moiety, which can participate in hydrogen bonding and acid-base reactions, a hydroxyl group on the piperidine ring that can act as both a hydrogen bond donor and acceptor, and a pyrimidine ring with nitrogen atoms that can interact with various biological targets . This combination of functional groups creates a versatile molecule with potential applications in pharmaceutical research.
Molecular Structure and Representation
The molecular structure of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid can be represented in various formats:
| Representation Type | Notation |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃O₃ |
| SMILES | C1CN(CCC1O)C2=NC=C(C=N2)C(=O)O |
| InChI | InChI=1S/C10H13N3O3/c14-8-1-3-13(4-2-8)10-11-5-7(6-12-10)9(15)16/h5-6,8,14H,1-4H2,(H,15,16) |
| InChIKey | MMKPYLFNEAWURD-UHFFFAOYSA-N |
The compound features a planar pyrimidine ring with a carboxylic acid group at the 5-position and a chair-conformational 4-hydroxypiperidine attached to the nitrogen at position 2 of the pyrimidine ring . This structural arrangement is significant for its potential interactions with biological targets and its physicochemical properties.
Physicochemical Properties
The physicochemical properties of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid are critical for understanding its behavior in various chemical and biological systems. These properties influence its solubility, bioavailability, and potential interactions with biological targets.
Basic Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 223.23 g/mol | |
| Exact Mass | 223.09569129 Da | |
| Physical State | Solid (presumed) | |
| XLogP3-AA | 0.1 |
The compound's relatively low molecular weight (under 500 g/mol) and moderate lipophilicity (XLogP3 value of 0.1) suggest that it may have favorable drug-like properties according to Lipinski's Rule of Five, which is often used to evaluate potential drug candidates . These characteristics may contribute to its potential utility in pharmaceutical applications.
Hydrogen Bonding Characteristics
| Property | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 2 |
The compound's ability to form hydrogen bonds, as indicated by its donor and acceptor counts, suggests potential for interactions with biological macromolecules such as proteins and nucleic acids . The limited number of rotatable bonds (2) indicates a relatively rigid structure, which may contribute to specific binding interactions with target molecules.
Identification and Nomenclature
Proper identification and nomenclature are essential for accurate scientific communication about chemical compounds. 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid has several standardized identifiers used in chemical databases and literature.
Standard Identifiers
| Identifier Type | Value | Reference |
|---|---|---|
| CAS Registry Number | 1116339-69-5 | |
| PubChem CID | 53415565 | |
| DSSTox Substance ID | DTXSID90697064 | |
| Wikidata | Q82626878 |
Current Research and Future Directions
Research on pyrimidine derivatives continues to be an active area in medicinal chemistry and drug discovery. Compounds like 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid may serve as starting points for developing more targeted therapeutics.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on pyrimidine derivatives have revealed important insights into how structural modifications affect biological activity . The hydroxypiperidine and carboxylic acid functionalities in 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid provide opportunities for derivatization to optimize properties such as potency, selectivity, and pharmacokinetics.
Recent research on pyrimidine-based xanthine oxidase inhibitors has involved scaffold hopping and investigation of intramolecular hydrogen bonding, which could provide valuable insights for future development of compounds based on 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid .
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